7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Overview
Description
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibitor of Anaplastic Lymphoma Kinase : A study discovered a potent inhibitor targeting anaplastic lymphoma kinase (ALK) among derivatives of tetrahydrobenzo[b]azepines. This inhibitor showed effectiveness against ALK in enzyme assays and inhibited autophosphorylation of oncogenic fusion proteins in anaplastic large cell lymphoma (ALCL) cell lines. It also demonstrated selective cytotoxicity against ALK-positive ALCL cells and displayed in vivo antitumor efficacy in animal models (Ott et al., 2010).
Synthesis of Functionalized Tetrahydrobenzo[b]azepines : Research described a method for synthesizing tetrahydrobenzo[b]azepines (THBAs) from aryl iodides using palladium/norbornene cooperative catalysis. This approach is significant for producing functionalized THBAs, which are key structures in many bioactive compounds (Liu, Wang, & Dong, 2021).
Protective Effects Against Vascular Cognitive Impairment : A series of dibenzo[b,f]azepine hydroxamates, related to tetrahydrobenzo[b]azepine, were synthesized and tested for their potential in treating vascular cognitive impairment (VCI). One compound in particular showed promising results in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in mice models (Kaur et al., 2019).
Synthesis of Novel Tetrahydro-1-benzazepines : A study reported an efficient approach to synthesize novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tetrahydro-1-benzazepines with fused heterocyclic units. This research is important for developing pharmaceutically relevant derivatives (Guerrero et al., 2020).
Atropisomeric Properties : Dibenzo[b,d]azepin-6-ones, closely related to tetrahydrobenzo[b]azepines, were studied for their atropisomeric properties, which are relevant in the development of stereoselective pharmaceutical compounds (Tabata et al., 2008).
Enantioselective Synthesis for γ-Secretase Inhibitors : An enantioselective synthesis of a compound structurally related to 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one was developed for use as a γ-secretase inhibitor, which is important in Alzheimer's disease research (Karmakar et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
The primary target of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is the arginine vasopressin V2 receptor . This receptor plays a crucial role in the regulation of water balance in the body.
Mode of Action
This compound interacts with the arginine vasopressin V2 receptor, leading to changes in the receptor’s activity
Biochemical Pathways
The compound affects the biochemical pathways associated with the arginine vasopressin V2 receptor The downstream effects of these pathways are complex and involve various physiological processes related to water balance
Pharmacokinetics
The compound’s molecular weight (19565) and LogP value (385) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the arginine vasopressin V2 receptor . These effects could potentially influence water balance in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature and pH . Additionally, individual factors such as genetic variations in the arginine vasopressin V2 receptor could potentially influence the compound’s efficacy.
Biochemical Analysis
Biochemical Properties
The role of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one in biochemical reactions is primarily as an intermediate in the synthesis of Tolvaptan
Cellular Effects
As an intermediate in the synthesis of Tolvaptan , it may indirectly influence cell function through the action of Tolvaptan, which is known to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an intermediate in the synthesis of Tolvaptan , its effects at the molecular level are likely related to the actions of Tolvaptan. Tolvaptan acts as a selective, competitive arginine vasopressin V2 receptor antagonist .
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHESNFIUAHTYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Cl)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628823 | |
Record name | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160129-45-3 | |
Record name | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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